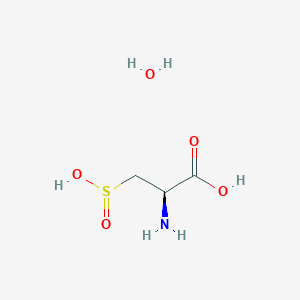

L-Cysteinsulfinsäure-Monohydrat

Übersicht

Beschreibung

L-Cysteinsulfinsäure (Hydrat) ist eine organische Verbindung mit der chemischen Formel C3H7NO4S·H2O. Es ist ein seltenes Beispiel für eine Aminosäure, die eine Sulfinsäure-Funktion trägt. Diese Verbindung ist eine erregende Aminosäure und ein Agonist metabotroper Glutamatrezeptoren. Sie spielt eine bedeutende Rolle in verschiedenen biochemischen Prozessen, darunter die Regulation von Herz-Kreislauf-Funktionen und die Reaktion auf oxidativen Stress .

Wissenschaftliche Forschungsanwendungen

L-Cysteinesulfinic Acid (hydrate) has a wide range of scientific research applications:

Chemistry: Used as a reagent in the synthesis of various sulfur-containing compounds.

Biology: Acts as an agonist of metabotropic glutamate receptors, influencing neurotransmitter functionality.

Medicine: Investigated for its potential role in regulating cardiovascular functions and as a biomarker for oxidative stress.

Industry: Utilized in the production of taurine, an important compound in the food and pharmaceutical industries

Wirkmechanismus

Target of Action

L-Cysteinesulfinic acid monohydrate is a potent agonist at several rat metabotropic glutamate receptors (mGluRs), specifically mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8 . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity .

Mode of Action

L-Cysteinesulfinic acid monohydrate selectively activates the mGluRs, leading to a series of intracellular events . It is an endogenous agonist of a metabotropic receptor coupled to the stimulation of phospholipase D (PLD) activity . This activation results in significant increases in PLD activity in hippocampal slices .

Biochemical Pathways

The activation of mGluRs by L-Cysteinesulfinic acid monohydrate triggers the phospholipase D (PLD) pathway . PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, a molecule involved in numerous cellular processes, including membrane trafficking, actin cytoskeleton dynamics, and the regulation of a variety of intracellular signaling pathways .

Result of Action

The activation of mGluRs by L-Cysteinesulfinic acid monohydrate and the subsequent stimulation of PLD activity can lead to various molecular and cellular effects. These may include changes in neuronal excitability, synaptic plasticity, and potentially other cellular processes influenced by the downstream products of the PLD pathway .

Safety and Hazards

L-Cysteinesulfinic acid monohydrate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Zukünftige Richtungen

L-Cysteinesulfinic acid monohydrate has potential applications in research, particularly in the fluorescence measurement of cysteine oxidation . It is also part of Sigma’s Library of Pharmacologically Active Compounds (LOPAC 1280), a biologically annotated collection of high-quality, ready-to-screen compounds .

Biochemische Analyse

Biochemical Properties

L-Cysteinesulfinic acid monohydrate plays a significant role in biochemical reactions, particularly in the regulation of cardiovascular functions and neurotransmission. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is cysteine dioxygenase, which catalyzes the conversion of cysteine to L-Cysteinesulfinic acid monohydrate. This compound also acts as an agonist at several metabotropic glutamate receptors, including mGluR1, mGluR5, mGluR2, mGluR4, mGluR6, and mGluR8 . These interactions highlight its importance in modulating neurotransmitter activity and cardiovascular regulation.

Cellular Effects

L-Cysteinesulfinic acid monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to regulate cardiovascular functions and act as a neurotransmitter . In cellular models, it affects the fluorescence measurement of cysteine oxidation, indicating its role in oxidative stress responses . Additionally, its interaction with metabotropic glutamate receptors suggests its involvement in modulating synaptic transmission and neuronal excitability.

Molecular Mechanism

The molecular mechanism of L-Cysteinesulfinic acid monohydrate involves its binding interactions with metabotropic glutamate receptors, where it acts as an agonist . This binding leads to the activation of downstream signaling pathways that influence neurotransmitter release and synaptic plasticity. Furthermore, L-Cysteinesulfinic acid monohydrate is involved in the regulation of cardiovascular functions through its interaction with specific receptors and enzymes . These molecular interactions underscore its role in modulating both neuronal and cardiovascular activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Cysteinesulfinic acid monohydrate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been used in fluorescence measurements to study cysteine oxidation, indicating its role in oxidative stress responses . The compound’s stability and degradation over time are crucial for its effectiveness in experimental settings, and its long-term effects on cellular function are still being investigated.

Metabolic Pathways

L-Cysteinesulfinic acid monohydrate is involved in several metabolic pathways, including the metabolism of sulfur-containing amino acids. It is synthesized from cysteine by the enzyme cysteine dioxygenase and can be further metabolized to taurine and hypotaurine . These metabolic pathways highlight its role in maintaining sulfur amino acid homeostasis and its involvement in various physiological processes.

Transport and Distribution

The transport and distribution of L-Cysteinesulfinic acid monohydrate within cells and tissues involve specific transporters and binding proteins. Its interaction with metabotropic glutamate receptors suggests its localization in neuronal tissues, where it modulates synaptic transmission . Additionally, its role in cardiovascular regulation indicates its presence in cardiovascular tissues. Understanding its transport and distribution is essential for elucidating its physiological functions.

Subcellular Localization

L-Cysteinesulfinic acid monohydrate is localized in specific subcellular compartments, where it exerts its activity. Its interaction with metabotropic glutamate receptors indicates its presence in synaptic regions, influencing neurotransmitter release and synaptic plasticity Additionally, its involvement in oxidative stress responses suggests its localization in cellular compartments associated with redox regulation

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

L-Cysteinsulfinsäure (Hydrat) kann durch Oxidation von L-Cystein mit reaktiven Sauerstoffspezies synthetisiert werden. Das Enzym Cystein-Dioxygenase katalysiert die Umwandlung von L-Cystein in L-Cysteinsulfinsäure. Diese Reaktion findet typischerweise unter physiologischen Bedingungen statt, in Gegenwart von Sauerstoff und spezifischen Kofaktoren .

Industrielle Produktionsverfahren

Die industrielle Produktion von L-Cysteinsulfinsäure (Hydrat) beinhaltet den Einsatz biotechnologischer Prozesse, bei denen die mikrobielle Fermentation zur Herstellung von L-Cystein eingesetzt wird, das dann zu L-Cysteinsulfinsäure oxidiert wird. Dieses Verfahren gewährleistet eine hohe Ausbeute und Reinheit der Verbindung .

Chemische Reaktionsanalyse

Arten von Reaktionen

L-Cysteinsulfinsäure (Hydrat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann weiter oxidiert werden, um L-Cysteinsäure zu bilden.

Reduktion: Sie kann unter bestimmten Bedingungen zurück zu L-Cystein reduziert werden.

Decarboxylierung: Sie kann decarboxyliert werden, um Hypotaurin zu bilden

Häufige Reagenzien und Bedingungen

Oxidation: Reaktive Sauerstoffspezies, wie Wasserstoffperoxid, werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid können eingesetzt werden.

Decarboxylierung: Enzymatische Decarboxylierung unter Verwendung von Sulfinoalanin-Decarboxylase.

Hauptprodukte, die gebildet werden

Oxidation: L-Cysteinsäure.

Reduktion: L-Cystein.

Decarboxylierung: Hypotaurin, das weiter zu Taurin oxidiert werden kann.

Wissenschaftliche Forschungsanwendungen

L-Cysteinsulfinsäure (Hydrat) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Reagenz bei der Synthese verschiedener schwefelhaltiger Verbindungen verwendet.

Biologie: Wirkt als Agonist metabotroper Glutamatrezeptoren und beeinflusst die Neurotransmitter-Funktionalität.

Medizin: Wird auf seine potenzielle Rolle bei der Regulierung von Herz-Kreislauf-Funktionen und als Biomarker für oxidativen Stress untersucht.

Industrie: Wird bei der Produktion von Taurin eingesetzt, einer wichtigen Verbindung in der Lebensmittel- und Pharmaindustrie

Wirkmechanismus

L-Cysteinsulfinsäure (Hydrat) entfaltet ihre Wirkung hauptsächlich durch ihre Wechselwirkung mit metabotropen Glutamatrezeptoren. Sie erhöht die intrazellulären Inositolphosphat-Spiegel und hemmt die cAMP-Produktion in bestimmten Zelltypen. Diese Verbindung bindet selektiv an den metabotropen Glutamatrezeptor 1α, gegenüber anderen Rezeptoren, und beeinflusst verschiedene physiologische Prozesse, darunter die Herz-Kreislauf-Regulation und die Neurotransmission .

Analyse Chemischer Reaktionen

Types of Reactions

L-Cysteinesulfinic Acid (hydrate) undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form L-cysteic acid.

Reduction: It can be reduced back to L-cysteine under specific conditions.

Decarboxylation: It can be decarboxylated to form hypotaurine

Common Reagents and Conditions

Oxidation: Reactive oxygen species, such as hydrogen peroxide, are commonly used.

Reduction: Reducing agents like sodium borohydride can be employed.

Decarboxylation: Enzymatic decarboxylation using sulfinoalanine decarboxylase.

Major Products Formed

Oxidation: L-cysteic acid.

Reduction: L-cysteine.

Decarboxylation: Hypotaurine, which can be further oxidized to taurine.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Cystein: Ein Vorläufer von L-Cysteinsulfinsäure, der an ähnlichen biochemischen Wegen beteiligt ist.

L-Cysteinsäure: Ein Oxidationsprodukt von L-Cysteinsulfinsäure, mit ähnlichen, aber unterschiedlichen biologischen Aktivitäten.

Hypotaurin: Ein Decarboxylierungsprodukt, das weiter zu Taurin oxidiert wird.

Einzigartigkeit

L-Cysteinsulfinsäure (Hydrat) ist einzigartig aufgrund ihrer Sulfinsäure-Funktion, die ihr eine besondere chemische Reaktivität und biologische Aktivität verleiht. Ihre Rolle als Agonist metabotroper Glutamatrezeptoren und ihre Beteiligung an der Reaktion auf oxidativen Stress unterscheiden sie von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-sulfinopropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S.H2O/c4-2(3(5)6)1-9(7)8;/h2H,1,4H2,(H,5,6)(H,7,8);1H2/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIXTMZYGQXTCZ-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017569 | |

| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207121-48-0 | |

| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteinesulfinic Acid Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

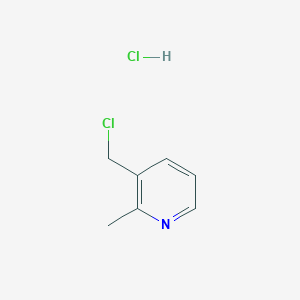

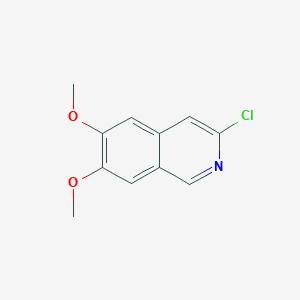

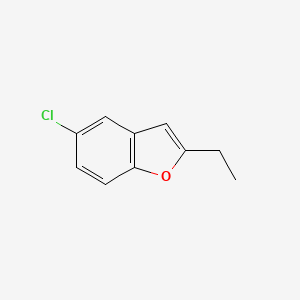

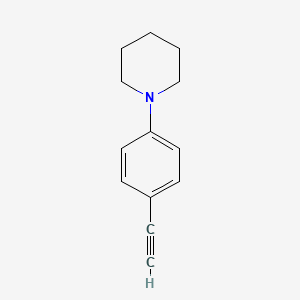

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

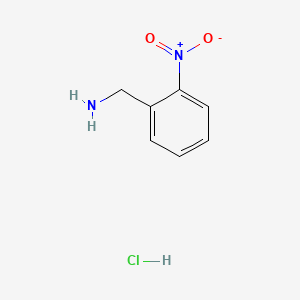

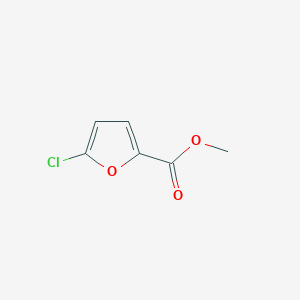

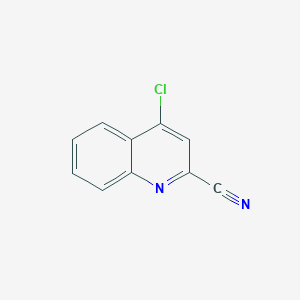

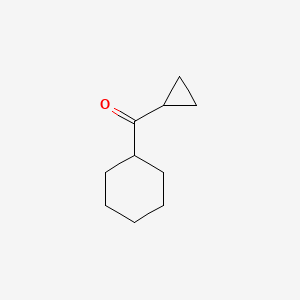

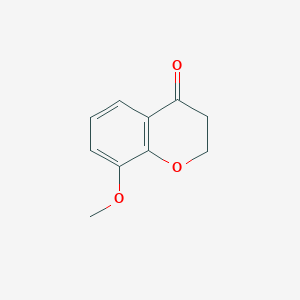

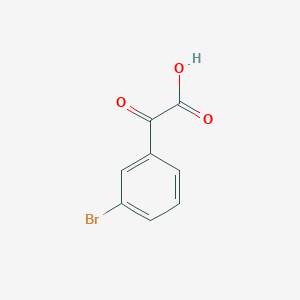

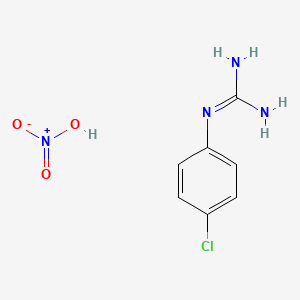

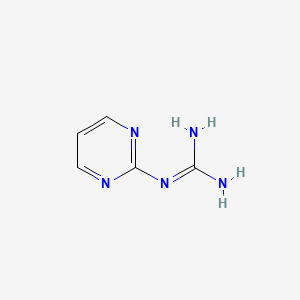

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.